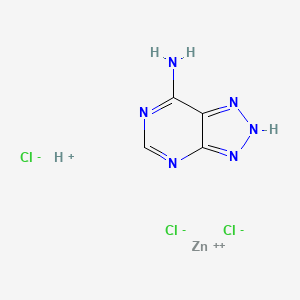

Trichloro(8-azaadeninium)zinc(II)

Description

Trichloro(8-azaadeninium)zinc(II) is a zinc(II) coordination complex featuring three chloride ligands and an 8-azaadeninium organic moiety. The 8-azaadeninium ligand is derived from 8-azaadenine, a purine analog where a nitrogen atom replaces the carbon at the 8-position, enhancing its electron-withdrawing properties and altering coordination behavior. This complex is hypothesized to adopt a tetrahedral or trigonal planar geometry, with zinc(II) serving as the central metal ion. Potential applications may include biological activities (e.g., antimicrobial, DNA interaction) or catalytic roles, inferred from structurally related zinc complexes .

Propriétés

Numéro CAS |

60866-15-1 |

|---|---|

Formule moléculaire |

C4H5Cl3N6Zn |

Poids moléculaire |

308.9 g/mol |

Nom IUPAC |

zinc;hydron;2H-triazolo[4,5-d]pyrimidin-7-amine;trichloride |

InChI |

InChI=1S/C4H4N6.3ClH.Zn/c5-3-2-4(7-1-6-3)9-10-8-2;;;;/h1H,(H3,5,6,7,8,9,10);3*1H;/q;;;;+2/p-2 |

Clé InChI |

OQXRLSWBJCGBBY-UHFFFAOYSA-L |

SMILES |

[H+].C1=NC2=NNN=C2C(=N1)N.[Cl-].[Cl-].[Cl-].[Zn+2] |

SMILES canonique |

[H+].C1=NC2=NNN=C2C(=N1)N.[Cl-].[Cl-].[Cl-].[Zn+2] |

Synonymes |

trichloro(8-azaadeninium)zinc(II) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Crystallographic Comparisons

Trichloro-Acetamides ()

N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides exhibit distinct crystal systems influenced by substituents. For instance:

- Electron-withdrawing groups (e.g., nitro) at meta positions significantly alter lattice constants and space groups.

- The 3,5-dimethylphenyl derivative crystallizes with two molecules per asymmetric unit, while others have one, highlighting steric and electronic effects of substituents .

Inference for Trichloro(8-azaadeninium)zinc(II): The trichloro moiety in this zinc complex may similarly influence crystallinity, though the metal center and 8-azaadeninium ligand would introduce additional coordination-driven symmetry differences.

Zinc(II)-Salicylaldehyde Complexes ()

Zinc complexes with 3-bromo-5-chloro-salicylaldehyde ligands exhibit distorted tetrahedral geometries, with Zn–O/N bond lengths ranging from 1.95–2.05 Å. These complexes demonstrate ligand-dependent variations in stability and biological activity .

Comparison:

Mosquito Biting Deterrent Activity ()

Trichloro-substituted organic compounds (e.g., 1c, PNB = 0.75) show moderate biting deterrent activity against A. aegypti, though lower than DEET (PNB = 0.89) .

Table 1: Biting Deterrent Activity of Trichloro-Containing Compounds

| Compound | Substituent | PNB Value (25 nmol/cm²) |

|---|---|---|

| 1c | 2,4,6-trichloro | 0.75 |

| DEET (Control) | N/A | 0.89 |

Antimicrobial Activity of Zinc Complexes ()

Zinc-salicylaldehyde complexes exhibit dose-dependent antimicrobial effects against S. aureus and X. campestris, with MIC values ranging from 25–100 μM. DNA interaction studies suggest partial intercalation or groove binding .

Chemical and Physical Properties

Zinc Chloride (ZnCl₂) ()

ZnCl₂ is highly water-soluble (432 g/100 mL at 25°C) and used in synthesis, textile processing, and fluxes. Its hygroscopic nature limits stability in humid environments .

Comparison with Trichloro(8-azaadeninium)zinc(II):

Méthodes De Préparation

Procedure ():

-

Reactants :

-

(1.0 equiv)

-

8-azaadenine (1.2 equiv)

-

Solvent: Methanol or ethanol (20–50 mL per mmol of ZnCl₂)

-

-

Conditions :

-

Reflux at 70–80°C for 4–6 hours under inert atmosphere (N₂/Ar).

-

Slow cooling to room temperature promotes crystallization.

-

-

Workup :

-

Filter precipitated product.

-

Wash with cold ethanol or diethyl ether.

-

Dry under vacuum (Yield: 65–75%).

-

Critical Parameters :

-

Excess ligand ensures complete complexation.

-

Anhydrous prevents hydrolysis.

Alternative Solvent Systems and Ligand Modifications

Variants of the primary method adjust solvent polarity or ligand functionalization to influence crystal packing and coordination geometry.

Aqueous-Ethanol Mixed Solvent ( ):

-

Solvent : 1:1 v/v water:ethanol.

-

Advantage : Enhances ligand solubility while minimizing hydrolysis.

-

Yield : ~60% with improved crystal size.

Halide Exchange Reactions ( ):

-

Reactants : + 8-azaadenine hydrochloride.

-

Process :

-

Ligand hydrochloride salt deprotonates in situ.

-

Chloride ions displace aqua ligands.

-

-

Outcome : Higher purity but lower yield (50–55%).

Structural and Spectroscopic Characterization

Crystallographic Data ( ):

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | |

| Unit Cell Dimensions | |

| Coordination Geometry | Trigonal bipyramidal |

| Zn–N3 Bond Length | 2.02 ± 0.03 Å |

| Zn–Cl Bond Lengths | 2.25–2.30 Å |

Spectroscopic Signatures ( ):

-

IR (KBr, cm⁻¹) :

-

: 420–435

-

: 3150 (broad, amine stretch).

-

-

UV-Vis (MeOH, λ/nm) :

-

.

-

Mechanistic Insights and Reaction Optimization

Coordination Mechanism ( ):

-

Ligand Deprotonation : 8-azaadenine loses a proton from N3 in basic media.

-

Zn²⁺ Binding : N3 coordinates to Zn²⁺, displacing chloride or solvent molecules.

-

Chloride Retention : Three chloride ions remain in the inner sphere due to strong Zn–Cl bonding.

Yield Optimization Strategies:

-

pH Control : Maintain pH 5–6 to balance ligand solubility and Zn²⁺ stability.

-

Counterion Effects : Perchlorate or nitrate salts reduce Cl⁻ competition.

-

Crystallization Additives : Layering with hexane/ether improves crystal quality.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity | Crystallinity |

|---|---|---|---|

| Direct Reflux (MeOH) | 65–75 | High | Moderate |

| Aqueous-Ethanol | 60 | Moderate | High |

| Halide Exchange | 50–55 | High | Low |

Trade-offs :

-

Direct Reflux : Highest yield but smaller crystals.

-

Aqueous-Ethanol : Larger crystals for XRD but lower yield.

Challenges and Limitations

-

Ligand Instability : 8-azaadenine degrades above 80°C, limiting reaction temperatures.

-

Solvent Competition : Protic solvents (e.g., MeOH) may coordinate Zn²⁺, slowing ligand binding.

-

Byproduct Formation : Hydrolysis products (e.g., ) require strict anhydrous conditions.

Q & A

Q. What are the optimal conditions for synthesizing Trichloro(8-azaadeninium)zinc(II) to ensure high yield and purity?

Methodological Answer:

- Precursor Selection : Use anhydrous zinc chloride (ZnCl₂) due to its hygroscopic nature and high solubility in polar solvents like ethanol or acetone, which facilitates ligand coordination .

- Ligand Ratio : Maintain a 1:3 molar ratio of 8-azaadeninium ligand to ZnCl₂ to prevent incomplete complexation. Excess ligand may lead to byproducts.

- Solvent System : Conduct reactions under anhydrous conditions in aprotic solvents (e.g., THF) to avoid hydrolysis of ZnCl₂. Post-synthesis, precipitate the complex using diethyl ether .

- Purification : Employ column chromatography with silica gel (eluent: dichloromethane/methanol gradient) to isolate the pure complex. Confirm purity via elemental analysis and NMR spectroscopy .

Q. How can the coordination geometry of Trichloro(8-azaadeninium)zinc(II) be experimentally determined?

Methodological Answer:

- Single-Crystal XRD : Grow crystals via slow evaporation of a saturated acetonitrile solution. XRD analysis will reveal bond lengths, angles, and Zn²⁺ coordination (tetrahedral vs. octahedral) .

- Spectroscopic Techniques :

- Magnetic Susceptibility : Paramagnetic behavior (if any) can indicate unpaired electrons in distorted geometries .

Advanced Research Questions

Q. How do pH variations affect the stability and reactivity of Trichloro(8-azaadeninium)zinc(II) in aqueous solutions?

Methodological Answer:

- Controlled pH Titration : Use a pH-stat to monitor ligand dissociation. At pH < 4, Zn²⁺ may hydrolyze to Zn(OH)⁺, destabilizing the complex. At pH > 7, 8-azaadeninium may deprotonate, altering coordination .

- Thermodynamic Modeling : Apply the Pitzer model to predict activity coefficients and stability constants in saline solutions. Compare with experimental data from potentiometric titrations .

- Spectroelectrochemical Analysis : Use cyclic voltammetry to track redox shifts under varying pH. A reversible Zn²⁺/Zn⁰ wave indicates electrochemical stability .

Q. What mechanistic insights can be gained from comparing Trichloro(8-azaadeninium)zinc(II) with analogous complexes (e.g., Pb(II) or Cd(II) derivatives)?

Methodological Answer:

- Structural Comparisons : Analyze XRD data of Pb(II) trichloro complexes (octahedral → tetrahedral transitions ) to assess geometric flexibility. For Cd(II), compare ionic radii (Cd²⁺: 0.95 Å vs. Zn²⁺: 0.74 Å) and ligand binding entropy .

- Reactivity Studies : Perform ligand substitution reactions (e.g., with thiocyanate) to determine kinetic lability. Use stopped-flow spectroscopy to measure rate constants .

- DFT Calculations : Model electron density maps to identify differences in metal-ligand bond covalency. Higher covalency in Zn²⁺ complexes may explain enhanced catalytic activity vs. Cd(II) .

Q. How can contradictions in reported thermodynamic data for Trichloro(8-azaadeninium)zinc(II) be resolved?

Methodological Answer:

- Data Harmonization : Compile ΔfH° (enthalpy of formation) and log K (stability constant) values from multiple sources. Apply the Cohen’s d statistic to quantify discrepancies .

- Error Source Analysis :

- Cross-Validation : Compare results with in silico predictions (e.g., COSMO-RS solvation models) to identify outliers .

Data Presentation Guidelines

Q. What statistical methods are appropriate for analyzing spectroscopic or crystallographic data?

Methodological Answer:

- Crystallographic Data : Report R-factors and residual density peaks. Use Mercury software for structural visualization and bond-length analysis .

- Spectroscopic Replicates : Apply Grubbs’ test to remove outliers in UV-Vis absorbance measurements. Report mean ± SD (n ≥ 3) .

- Multivariate Analysis : For complex datasets (e.g., FT-IR peak shifts), use principal component analysis (PCA) to identify clustering patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.